2-{2-bromo-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}-N-tert-butylacetamide
2-{2-bromo-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}-N-tert-butylacetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0985797
InChI:
InChI=1S/C21H33BrN2O3/c1-5-26-18-12-15(13-23-16-9-7-6-8-10-16)11-17(22)20(18)27-14-19(25)24-21(2,3)4/h11-12,16,23H,5-10,13-14H2,1-4H3,(H,24,25)
SMILES:
CCOC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC(=O)NC(C)(C)C
Molecular Formula:
C21H33BrN2O3
Molecular Weight:
441.4 g/mol
2-{2-bromo-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}-N-tert-butylacetamide
CAS No.:
Cat. No.: VC0985797
Molecular Formula: C21H33BrN2O3
Molecular Weight: 441.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33BrN2O3 |
|---|---|
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | 2-[2-bromo-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide |
| Standard InChI | InChI=1S/C21H33BrN2O3/c1-5-26-18-12-15(13-23-16-9-7-6-8-10-16)11-17(22)20(18)27-14-19(25)24-21(2,3)4/h11-12,16,23H,5-10,13-14H2,1-4H3,(H,24,25) |
| Standard InChI Key | WSEJPXPPPLKVFI-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC(=O)NC(C)(C)C |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC(=O)NC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator